BenchChemオンラインストアへようこそ!

4-Methyl-4-phenylcyclohexan-1-amine

Lipophilicity logP Drug-likeness

4-Methyl-4-phenylcyclohexan-1-amine (CAS 339547-85-2; molecular formula C₁₃H₁₉N; MW 189.30 g/mol as free base) is a geminally 4,4-disubstituted primary cyclohexanamine in which a methyl group and a phenyl ring are simultaneously attached to the cyclohexane carbon bearing the amino functionality. The compound is commercially supplied primarily as the hydrochloride salt (CAS 56327-27-6, MW 225.76 g/mol) for enhanced handling, solubility, and stability.

Molecular Formula C13H19N
Molecular Weight 189.30 g/mol
Cat. No. B13089803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-4-phenylcyclohexan-1-amine
Molecular FormulaC13H19N
Molecular Weight189.30 g/mol
Structural Identifiers
SMILESCC1(CCC(CC1)N)C2=CC=CC=C2
InChIInChI=1S/C13H19N/c1-13(9-7-12(14)8-10-13)11-5-3-2-4-6-11/h2-6,12H,7-10,14H2,1H3
InChIKeyNOWKJMNJTFDAQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-4-phenylcyclohexan-1-amine: Core Identity and Structural Class for Scientific Procurement


4-Methyl-4-phenylcyclohexan-1-amine (CAS 339547-85-2; molecular formula C₁₃H₁₉N; MW 189.30 g/mol as free base) is a geminally 4,4-disubstituted primary cyclohexanamine in which a methyl group and a phenyl ring are simultaneously attached to the cyclohexane carbon bearing the amino functionality . The compound is commercially supplied primarily as the hydrochloride salt (CAS 56327-27-6, MW 225.76 g/mol) for enhanced handling, solubility, and stability [1]. Belonging to the arylcyclohexylamine class, it is structurally related to phenyl-substituted cycloalkylamine monoamine reuptake inhibitors and advanced building-block intermediates used in CNS-focused medicinal chemistry programs [2].

Why Generic 4-Substituted Cyclohexanamines Cannot Substitute for 4-Methyl-4-phenylcyclohexan-1-amine in Structure-Activity Applications


Simple monosubstituted analogs such as 4-phenylcyclohexanamine and 4-methylcyclohexanamine fail to replicate the target compound's combined steric and electronic profile because they lack the geminal 4,4-disubstitution pattern that simultaneously presents a planar aromatic ring and a compact sp³ methyl group at the identical ring position [1]. This dual-substitution architecture is critical in medicinal chemistry contexts where phenyl-substituted cyclohexylamine derivatives act as monoamine reuptake inhibitors; the presence of both substituents modulates logD, conformational pre-organization, and receptor pharmacophore complementarity in ways that neither substituent alone can achieve [2]. The quantitative evidence below demonstrates that interchange with simpler analogs results in measurable lipophilicity shifts exceeding 0.5–1.8 logP units, directly impacting membrane permeability, off-target binding propensity, and CNS exposure predictions.

Quantitative Differentiation Evidence for 4-Methyl-4-phenylcyclohexan-1-amine vs. Closest Analogs


Lipophilicity Differentiation: Experimental logP Advantage Over Monosubstituted Cyclohexanamines

The target compound (as hydrochloride salt) exhibits an experimental logP of 3.294, positioning it in the CNS-optimal lipophilicity window (logP 2–4) [1]. In contrast, 4-phenylcyclohexanamine (CAS 19992-45-1), which lacks the 4-methyl group, shows a lower logP of 2.775, while 4-methylcyclohexanamine (CAS 6321-23-9), which lacks the phenyl ring, records a substantially lower logP of 1.46–1.89 [2][3]. The 1.40–1.83 logP unit increase versus 4-methylcyclohexanamine and the 0.52 unit increase versus 4-phenylcyclohexanamine represent meaningful physiochemical separation that impacts passive membrane permeability, CNS penetration potential, and non-specific binding characteristics [4]. Compared to the structural isomer 1-phenylcyclohexylamine (logP 2.87–3.115), the 4-methyl group adds 0.18–0.42 logP units of additional lipophilicity [5].

Lipophilicity logP Drug-likeness CNS permeability

pH-Dependent Distribution Coefficient (logD) Profile Differentiates the Target from Non-Phenylated Cyclohexanamines

The target compound displays a logD₅.₅ of −0.13 and logD₇.₄ of 0.15, indicating that at physiological pH (7.4) a modest fraction of the compound resides in the un-ionized, membrane-permeable form, whereas at endosomal/lysosomal pH (5.5) it is predominantly ionized and water-soluble [1]. This pH-gated partitioning behavior is absent in 4-methylcyclohexanamine, which, due to its aliphatic-only character, exhibits a logP of ~1.46–1.89 without the aromatic-driven modulation of ionization equilibrium provided by the phenyl group [2]. The dual-substitution pattern (methyl + phenyl) at the 4-position creates a unique logD signature that differs fundamentally from both purely aliphatic and purely aromatic cyclohexanamine analogs.

LogD Ionization Distribution coefficient pH-dependent partitioning

Molecular Weight and Physicochemical Space: Differentiated Property Profile vs. Core Arylcyclohexylamine Scaffolds

The target compound in its free-base form (MW 189.30) occupies a MW sweet spot between the lighter 4-methylcyclohexanamine (MW 113.20) and the simpler arylcyclohexylamine 1-phenylcyclohexylamine (MW 175.27) [1]. Combined with its logP of 3.29, the compound falls within all Lipinski Rule-of-5 criteria (MW <500, logP <5, HBD = 1, HBA = 1) and is computationally flagged as 'true' for drug-likeness compliance [2]. This profile makes it a valuable intermediate or fragment-sized probe for CNS programs where the balance between sufficient lipophilicity and low molecular weight is a critical procurement selection criterion.

Molecular weight Drug-likeness Physicochemical properties Lipinski parameters

Supplier-Verified Purity and Commercial Availability: Differentiated Quality Metrics for Procurement Decision-Making

The hydrochloride salt of the target compound is commercially catalogued with a supplier-specified purity of 95% (Enamine LLC, product EN300-111875) [1]. Alternative suppliers such as Leyan (乐研) list the free base at 98% purity . In comparison, 4-phenylcyclohexanamine is listed at 95% purity from the same supplier class, while 4-methylcyclohexanamine is typically supplied as a cis/trans isomeric mixture at >99% (GC) purity but lacks the aromatic substitution required for arylcyclohexylamine SAR programs [2]. No quantitative comparative biological activity data (IC₅₀, Kᵢ, EC₅₀) for the target compound was identified in publicly accessible databases (BindingDB, ChEMBL, PubChem) as of the search date; procurement differentiation therefore rests primarily on verified physicochemical identity, purity grade, and structural uniqueness.

Purity Commercial availability Quality control Procurement

Patent-Class Association with Monoamine Reuptake Inhibition: Framework for Differentiation from Non-CNS Cyclohexanamine Building Blocks

The target compound falls within the generic structural scope of US Patent US9586888B2 (Sunovion Pharmaceuticals), which claims phenyl-substituted cycloalkylamines as monoamine reuptake inhibitors (dopamine, serotonin, and norepinephrine transporters) for treating depression, ADHD, and other CNS disorders [1]. This patent-class association distinguishes the compound from non-phenylated cyclohexanamines that lack CNS pharmacophore relevance. While specific IC₅₀/Kᵢ values for the target compound are not publicly disclosed in the patent or in BindingDB/ChEMBL, the structural inclusion within this pharmacologically validated series provides a procurement rationale for CNS-focused discovery programs where the 4,4-disubstituted cyclohexanamine template is a preferred scaffold for SAR exploration [2].

Monoamine reuptake inhibitor CNS patent Pharmacophore Arylcyclohexylamine class

Procurement-Driven Application Scenarios for 4-Methyl-4-phenylcyclohexan-1-amine Based on Quantitative Evidence


CNS Drug Discovery: Fragment-to-Lead Optimization Requiring a Defined logP 3.29 Cyclohexanamine Scaffold

Medicinal chemistry teams optimizing monoamine reuptake inhibitor leads can use the target compound as a fragment or intermediate when the SAR demands a logP of ~3.3 with a rigid cyclohexane core. The experimentally determined logP of 3.294 fills a specific lipophilicity gap not accessible with 4-phenylcyclohexanamine (logP 2.78) or 4-methylcyclohexanamine (logP 1.46–1.89), enabling precise control of ADME parameters during lead optimization [1]. The pH-dependent logD profile (logD₇.₄ = 0.15) provides additional guidance for predicting CNS permeability in physiologically based pharmacokinetic (PBPK) models [2].

Building Block for Elaboration into Triazole-Containing CNS Agents

The primary amine handle enables straightforward derivatization to form N-alkylated or N-acylated products, exemplified by N-[(4-ethyl-1,2,4-triazol-3-yl)methyl]-4-methyl-4-phenylcyclohexan-1-amine (C₁₈H₂₆N₄, MW 298.4), a compound catalogued as a research chemical for CNS target exploration [3]. The 4,4-disubstitution pattern provides conformational constraint that is valuable for probing receptor binding pockets where both aromatic π-stacking (phenyl) and hydrophobic packing (methyl) interactions are pharmacophoric requirements.

Physicochemical Reference Standard for logD Method Validation in CNS Drug Discovery

With published logD values at two pH points (pH 5.5: −0.133; pH 7.4: 0.152), the compound can serve as a validation standard for chromatographic or shake-flask logD determination methods in analytical laboratories supporting CNS drug discovery programs [2]. Its defined structure and commercial availability at 95–98% purity make it suitable for inclusion in compound libraries used for logD method cross-validation.

Pharmacophore-Stratified Screening Library Design

The compound's structural inclusion within the generic claims of US9586888B2 (monoamine reuptake inhibitors) supports its deployment as a representative member of the phenyl-substituted cycloalkylamine class in focused screening decks targeting SERT, NET, and DAT [4]. Procurement for screening library assembly is justified when the project requires a compound that bridges the physicochemical gap between simple cyclohexanamine fragments and fully elaborated arylcyclohexylamine drug candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methyl-4-phenylcyclohexan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.